1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol
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Overview
Description
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is a unique organic compound with the molecular formula C17H22O2. It is classified under fatty alcohols and is known for its distinctive structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by hydroxylation to introduce the hydroxyl groups at specific positions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting hydroxyl groups.
Major Products
The major products formed from these reactions include various carbonyl compounds, alkenes, and substituted derivatives of the original compound .
Scientific Research Applications
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes and proteins, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain cancer-related proteins, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Falcarindiol: Another compound with similar structural features, known for its biological activities.
Falcarinol: Shares structural similarities and is studied for its health benefits.
Heptadecadiene derivatives: Compounds with similar carbon chain lengths and functional groups
Uniqueness
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups at distinct positions.
Properties
Molecular Formula |
C17H22O2 |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10- |
InChI Key |
OLUQMFYBNOJBQQ-UVTDQMKNSA-N |
Isomeric SMILES |
C=CCCCCC/C=C\C(C#CC#CC(C=C)O)O |
Canonical SMILES |
C=CCCCCCC=CC(C#CC#CC(C=C)O)O |
Origin of Product |
United States |
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